
2H-Purine-2-thione,3,9-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Purine-2-thione,3,9-dihydro- is a heterocyclic compound with the molecular formula C5H4N4S. It is a derivative of purine, where the oxygen atom at the second position is replaced by a sulfur atom, resulting in a thione group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Purine-2-thione,3,9-dihydro- typically involves the reaction of purine derivatives with sulfur-containing reagents. One common method is the reaction of 2-chloropurine with thiourea under basic conditions, which leads to the formation of the desired thione compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2H-Purine-2-thione,3,9-dihydro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2H-Purine-2-thione,3,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding purine derivative with a thiol group.
Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2H-Purine-2-thione,3,9-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2H-Purine-2-thione,3,9-dihydro- involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and enzymes, leading to inhibition of enzymatic activity. This compound can also interact with nucleic acids, potentially affecting DNA and RNA synthesis. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2H-Purine-2-one,3,9-dihydro-: Similar structure but with an oxygen atom instead of sulfur.
2H-Purine-2-thiol,3,9-dihydro-: Contains a thiol group instead of a thione group.
2H-Purine-2-selenone,3,9-dihydro-: Contains a selenium atom instead of sulfur.
Uniqueness
2H-Purine-2-thione,3,9-dihydro- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. The presence of sulfur allows for specific interactions with metal ions and enzymes that are not possible with oxygen or selenium analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H2N4S |
|---|---|
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
purine-2-thione |
InChI |
InChI=1S/C5H2N4S/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H |
Clave InChI |
UASZXGMETSWPKS-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=S)N=C2C1=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


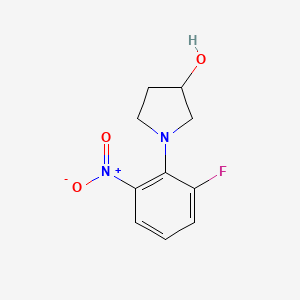
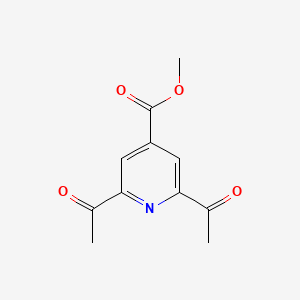

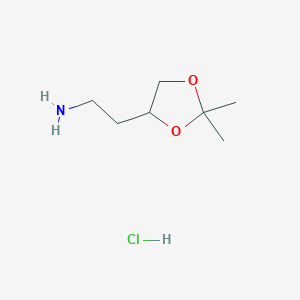
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
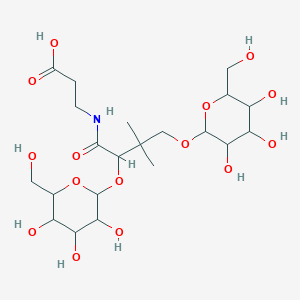
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
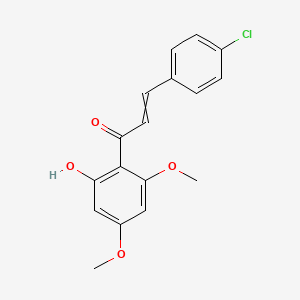
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
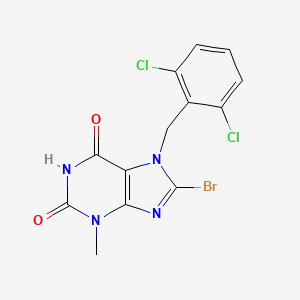
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)
